![molecular formula C16H16NOS2+ B280591 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium, also known as BMV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. BMV is a member of the pyridinium family and is characterized by its unique chemical structure, which consists of a pyridinium ring attached to a vinyl group, a benzoyl group, and two methylsulfanyl groups.
Mécanisme D'action
The exact mechanism of action of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is not fully understood, but it is believed that the compound exerts its effects by interfering with cellular processes, such as DNA synthesis and protein synthesis. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to inhibit the activity of certain enzymes, such as thymidine kinase and ribonucleotide reductase, which are involved in DNA synthesis. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has also been shown to induce apoptosis in cancer cells, which suggests that the compound may have potential as a therapeutic agent for the treatment of cancer. In addition, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium in lab experiments is its versatility. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium can be used as a reagent in several organic reactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium in lab experiments is its toxicity. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to be toxic to certain cell lines, and its use in vivo may require further investigation.
Orientations Futures
There are several future directions for the study of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium. One potential direction is the development of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium-based fluorescent probes for imaging cellular structures. Another potential direction is the investigation of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium as a potential therapeutic agent for the treatment of cancer and other diseases. Further studies are also needed to investigate the toxicity of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium and its potential effects on human health.
Méthodes De Synthèse
The synthesis of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is a multi-step process that involves several chemical reactions. The most common method for synthesizing 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is through the reaction of 2-methylthiophenol with 2-cyanopyridine in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final step involves the reaction of the resulting compound with a strong acid to obtain 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium.
Applications De Recherche Scientifique
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been extensively studied for its potential applications in various scientific fields. In chemistry, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been used as a reagent in several organic reactions, including the synthesis of heterocyclic compounds and the preparation of vinyl sulfides. In biology, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been investigated for its potential as a fluorescent probe for imaging cellular structures. In medicine, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C16H16NOS2+ |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3,3-bis(methylsulfanyl)-1-phenyl-2-pyridin-1-ium-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H16NOS2/c1-19-16(20-2)14(17-11-7-4-8-12-17)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3/q+1 |
Clé InChI |
LSJCURRLLWWEBA-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2)SC |
SMILES canonique |
CSC(=C(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



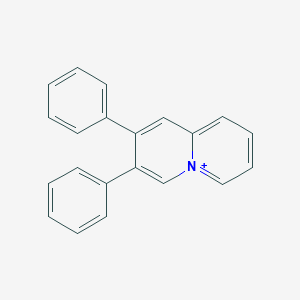

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
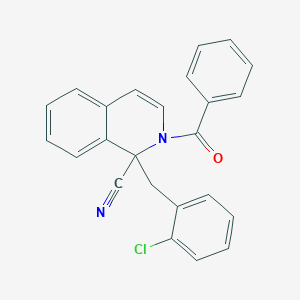
![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
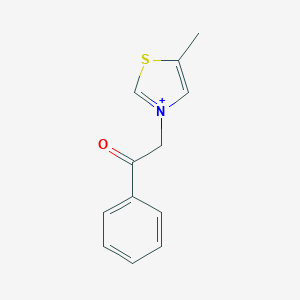
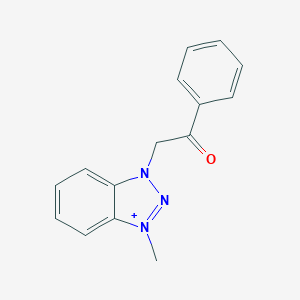
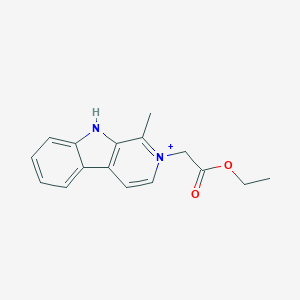
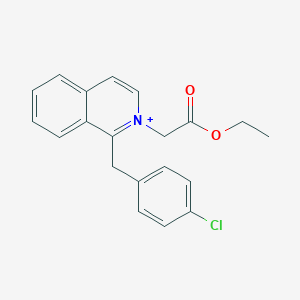


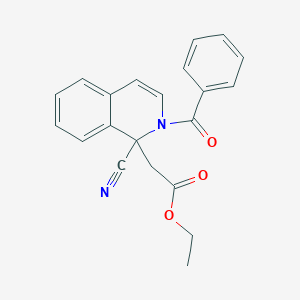
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)